1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-methylcyclohexyl)azetidine-3-carboxamide
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Description
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-methylcyclohexyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C17H23N7O and its molecular weight is 341.419. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Anti-inflammatory Agents
- Anticancer Properties : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, indicating the potential of such structures in therapeutic applications (Rahmouni et al., 2016).
- Anti-inflammatory and Analgesic Agents : Compounds derived from visnaginone and khellinone, showcasing structural innovation, have been identified as possessing anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020).
Antimicrobial and Antitubercular Activities
- Pyrimidine-azetidinone analogues have been synthesized and tested for their antimicrobial and antitubercular activities, demonstrating the relevance of such compounds in addressing infectious diseases (Chandrashekaraiah et al., 2014).
Supramolecular Chemistry and Material Science
- Pyrimidine derivatives have been utilized in creating novel crown-containing hydrogen-bonded supramolecular assemblies, highlighting their potential in the development of new materials and chemical sensors (Fonari et al., 2004).
Properties
IUPAC Name |
N-(2-methylcyclohexyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O/c1-12-4-2-3-5-14(12)22-17(25)13-7-23(8-13)15-6-16(20-10-19-15)24-11-18-9-21-24/h6,9-14H,2-5,7-8H2,1H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHKBHQSCCPXQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=NC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.